molecular formula C16H14O B2754799 9,9-Dimethyl-9H-fluorene-2-carbaldehyde CAS No. 948300-71-8

9,9-Dimethyl-9H-fluorene-2-carbaldehyde

Cat. No. B2754799
CAS RN: 948300-71-8
M. Wt: 222.287
InChI Key: YJMRMSQQQCEPCM-UHFFFAOYSA-N
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Description

9,9-Dimethyl-9H-fluorene-2-carbaldehyde is a chemical compound with the CAS Number: 948300-71-8 . It has a molecular weight of 222.29 and is typically stored at 4°C . The compound is in oil form .


Synthesis Analysis

The synthesis of similar compounds has been described in the literature . For example, a preparation method for 9,9-dimethyl-2-bromofluorene involves a two-step process. The first step involves adding fluorene to propylene carbonate, heating to 85°C, stirring with heating to dissolve completely, and adding dibromohydantoin for bromination . The second step involves dissolving 2-bromofluorene in dimethyl sulfoxide, controlling the temperature between 30-35°C, adding iodomethane, stirring for 5-10 minutes, adding potassium hydroxide, and reacting for 4 hours .


Molecular Structure Analysis

The InChI code for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde is 1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3 .

It is typically stored at 4°C . The compound has a molecular weight of 222.29 .

Scientific Research Applications

Organic Electronics

9,9-Dimethyl-9H-fluorene-2-carbaldehyde: is a precursor to various organic semiconducting polymers used in organic photovoltaics (OPV) . These materials are crucial for developing flexible, lightweight, and cost-effective solar cells.

Hole Transport Materials for Perovskite Solar Cells

The compound has been integrated into hole transport materials to enhance mobility and photovoltage in perovskite solar cells . This integration has led to a significant improvement in power conversion efficiency, reaching up to 19.7% with a photovoltage of 1.11 V .

Non-Linear Optical Materials

9,9-Dimethyl-9H-fluorene-2-carbaldehyde: can be used to synthesize non-linear optical (NLO) materials . These materials are essential for applications like optical switching and modulation, which are integral to telecommunications and information processing.

Organic Light-Emitting Diode (OLED) Devices

This compound serves as a building block for hole transport layers in OLED devices . OLED technology is widely used in displays for smartphones, TVs, and lighting systems due to its superior color quality and energy efficiency.

Donor-Acceptor Photoelectrical Materials

A donor-acceptor organic molecule based on the fluorene unit, with 9,9-Dimethyl-9H-fluorene-2-carbaldehyde acting as an electron donor, has shown promise in photoelectrical applications . This includes high-yield synthesis for potential use in photodetectors and solar cells.

Gas Phase Ion Energetics

The compound’s gas phase ion energetics data is valuable for understanding its behavior in various states, which is essential for material science research and applications in fields like atmospheric chemistry .

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Future Directions

While specific future directions for 9,9-Dimethyl-9H-fluorene-2-carbaldehyde are not mentioned in the literature, related compounds have been used in the development of organic semiconducting polymers for OPV and a variety of hole transport for OLED devices . This suggests potential future applications in these areas.

Mechanism of Action

Target of Action

Similar compounds have been used in the field of organic optoelectronics , suggesting potential targets could be related to light-emitting or light-absorbing processes in these systems.

Mode of Action

It’s possible that this compound interacts with its targets through electronic transitions, given its potential use in optoelectronic applications .

Biochemical Pathways

Based on its potential application in optoelectronics , it may influence pathways related to light absorption and emission.

Result of Action

Given its potential use in optoelectronics , it may influence light-related processes at the molecular and cellular level.

properties

IUPAC Name

9,9-dimethylfluorene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14O/c1-16(2)14-6-4-3-5-12(14)13-8-7-11(10-17)9-15(13)16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMRMSQQQCEPCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=CC=CC=C2C3=C1C=C(C=C3)C=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a dry 500 mL flask equipped with an argon inlet, a rubber septum, and a distillation head was charged 22.54 g (48.0 mmol) of 9,9-dioctyl-2-bromofluorene and 100 mL of toluene. Toluene was then removed by distillation to dry the flask and starting material. The residue was allowed to cool to room temperature and 250 mL of anhydrous ether was added. The resultant solution was then chilled to −78 ° C. and treated dropwise over 15 minutes with 30.6 mL (49.06 mmol) of 1.6M BuLi in hexane. Upon addition of the butyl lithium solution the reaction mixture initially turned purple and subsequently turned red. Anhydrous DMF (8 mL) was added and the resulting mixture was stirred at −78 ° C. for 1 hour and then warmed up to room and stirred for an additional hour. The mixture was quenched with 50 mL of 10% HCl and transferred into a separatory funnel. The organic phase was washed with 10% HCl (1×), water (2×) and brine (1×), and then dried over MgSO4. Solvent removal afforded 12 g of crude product. Purification by column chromatography (gradient from 96:4 heptanes: EtOAc in heptanes to 90:10 heptanes:EtOAc) afforded 10.2 g of 2-formyl-9,9-dimethylfluorene (49.77% yield). EI-MS: 418 (M+), 362,193 (100). 1H NMR (CDCl3) δ 10.09 (s, 1H), 7.87 (m, 4H), 7.41 (b, 3H), 2.05 (m, 4H), 1.30-1.05 (m, 22H), 0.83 (t, 5H), 0.61 (t, 3H). 13C NMR (CDCl3) δ 192.22, 152.11, 151.55, 147.54, 139.53, 135.39, 130.40, 128.78, 127.10, 123.09, 120.98, 120.91, 119.93, 70.98, 55.32, 40.24, 31.88, 29.92, 29.17, 23.78, 22.59, 14.03.
Quantity
22.54 g
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reactant
Reaction Step One
Quantity
100 mL
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reactant
Reaction Step One
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30.6 mL
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reactant
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0 (± 1) mol
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solvent
Reaction Step Two
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0 (± 1) mol
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Reaction Step Three
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Quantity
8 mL
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reactant
Reaction Step Four

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